Ilicicolin H - 12689-26-8

Ilicicolin H

Catalog Number: EVT-1189330
CAS Number: 12689-26-8
Molecular Formula: C27H31NO4
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ilicicolin H is a natural product classified as a polyketide-nonribosomal peptide (PK-NRP) hybrid molecule. [] It is primarily produced by filamentous fungi, notably species like Gliocadium roseum, Neonectria sp. DH2, Trichoderma reesei, and Fusarium sp. [, , , , ]

Role in scientific research:

Ilicicolin H has garnered significant attention for its potent antifungal properties. [] Its unique structure and biological activity make it a valuable tool in studying fungal biology and developing novel antifungal agents. [, , , ] Additionally, its inhibitory action on specific enzymes like cytochrome bc1 reductase highlights its potential in biochemical and bioenergetic research. [, , ]

Future Directions
  • Structure-Activity Relationship (SAR) studies: Further SAR investigations can optimize its antifungal potency, pharmacokinetic properties, and potentially expand its activity spectrum. []
  • Development of synthetic analogs: Synthesizing novel analogs could improve its efficacy, reduce potential toxicity, and overcome resistance mechanisms. []

8-epi-Ilicicolin H

  • Compound Description: 8-epi-Ilicicolin H is an epimer of Ilicicolin H, differing in the stereochemistry at the C8 position. It is produced in the biosynthetic pathway of Ilicicolin H. [, ]
  • Relevance: 8-epi-Ilicicolin H is a precursor to Ilicicolin H in its biosynthesis. The enzyme IccE catalyzes the epimerization of 8-epi-Ilicicolin H to Ilicicolin H, a crucial step for Ilicicolin H's antifungal activity. [, ]

Ilicicolin J

  • Compound Description: Ilicicolin J is a shunt product identified in the heterologous production of Ilicicolin H. It exhibits similar antifungal activities as Ilicicolin H. []
  • Relevance: Ilicicolin J is produced alongside Ilicicolin H during heterologous expression studies and shares similar antifungal properties, suggesting a close structural relationship to Ilicicolin H. []

Hydroxyl-Ilicicolin H

  • Compound Description: Hydroxyl-Ilicicolin H is a new analogue of Ilicicolin H discovered alongside Ilicicolin I. Its antifungal activity was evaluated alongside Ilicicolin H. []
  • Relevance: Hydroxyl-Ilicicolin H, being an analogue of Ilicicolin H, shares a similar structure and was studied alongside Ilicicolin H for its antifungal properties. []

Ilicicolin I

  • Compound Description: Ilicicolin I is a new analogue of Ilicicolin H discovered alongside Hydroxyl-Ilicicolin H. Its antifungal activity was evaluated. []
  • Relevance: As an analogue of Ilicicolin H, Ilicicolin I possesses structural similarities and was investigated for its antifungal potential in conjunction with Ilicicolin H. []

Eryloside E

  • Compound Description: Eryloside E is a known compound shown to reduce Survivin expression in the low micromolar range. []
  • Relevance: While structurally dissimilar, Eryloside E was identified alongside Ilicicolin H as a potential Survivin inhibitor, suggesting a shared biological activity, albeit through potentially different mechanisms of action. []

Tanzawaic Acid A

  • Compound Description: Tanzawaic Acid A is a known compound found to reduce Survivin expression. []
  • Relevance: Like Eryloside E, Tanzawaic Acid A was identified in the same screen as Ilicicolin H as a potential Survivin inhibitor. Despite structural differences, this suggests a common biological target or pathway. []

p-Hydroxyphenopyrrozin

  • Compound Description: p-Hydroxyphenopyrrozin is a known compound identified as a potential Survivin inhibitor. []
  • Relevance: p-Hydroxyphenopyrrozin, although structurally different, was found in the same screening effort as Ilicicolin H for Survivin inhibition, implying a shared target or mechanism of action despite structural dissimilarities. []

Antimycin A

  • Compound Description: Antimycin A is a known inhibitor of the cytochrome bc1 complex that binds to the Qn site. [, , , ]
  • Relevance: Antimycin A serves as a comparative agent in studying the inhibition of the cytochrome bc1 complex. While structurally distinct from Ilicicolin H, it shares the same binding site (Qn) and exhibits similar effects on electron transfer, highlighting a common target and mechanism of action. [, , , ]

Funiculosin

  • Compound Description: Funiculosin is a known inhibitor of the cytochrome bc1 complex that targets the Qn site. [, , ]
  • Relevance: Funiculosin, like Antimycin A, is used as a comparative inhibitor for studies on the cytochrome bc1 complex. Despite structural differences from Ilicicolin H, it binds to the same Qn site but exhibits distinct resistance patterns, suggesting subtle differences in binding interactions. [, , ]

UK-2A

  • Compound Description: UK-2A is the primary metabolite of the picolinamide fungicide fenpicoxamid. It targets the Qi site of the cytochrome bc1 complex. []
  • Relevance: UK-2A, while targeting the Qi site, is studied in the context of cytochrome bc1 complex inhibition and resistance mechanisms. While its structure differs from Ilicicolin H, which targets the Qn site, understanding their comparative interactions can provide insights into the complex's structure and function. []

CAS-649

  • Compound Description: CAS-649 is the primary metabolite of the picolinamide fungicide florylpicoxamid, targeting the Qi site of the cytochrome bc1 complex. []
  • Relevance: Similar to UK-2A, CAS-649 targets the Qi site of the cytochrome bc1 complex. Comparing its activity and resistance patterns with Ilicicolin H, which targets the Qn site, can provide valuable information about the structure-activity relationships within the binding pocket of this enzyme complex. []
Source and Classification

Ilicicolin H is classified as a 2-pyridone derivative, which is part of a larger family of compounds known for their bioactive properties. It is primarily produced by fungi such as Neonectria sp. and Trichoderma reesei. The biosynthetic gene cluster responsible for its production includes key enzymes such as polyketide synthases and nonribosomal peptide synthetases, which facilitate the complex assembly of its molecular structure .

Synthesis Analysis

The synthesis of Ilicicolin H can be approached through both natural biosynthesis and total chemical synthesis.

Natural Biosynthesis

The biosynthetic pathway involves several enzymatic steps:

  1. Polyketide-NRPS Assembly: The backbone is constructed by a hybrid polyketide synthase-nonribosomal peptide synthetase (IliA), which assembles an octaketide using malonyl-CoA as a building block.
  2. Cyclization and Modification: Following the assembly, the compound undergoes cyclization facilitated by enzymes such as cytochrome P450 (IliC) and Diels-Alderase (IliD), resulting in the formation of the decalin moiety characteristic of Ilicicolin H .

Total Chemical Synthesis

Recent studies have reported successful total synthesis of Ilicicolin H using commercially available precursors like citronellol. This synthetic route involves multiple steps including functional group transformations and cyclizations to achieve the final product in yields around 16% .

Molecular Structure Analysis

Ilicicolin H has a complex molecular structure characterized by:

  • A molecular formula of C23H28N2O6.
  • The presence of a pyridone ring, which is crucial for its biological activity.
  • A decalin moiety, contributing to its structural integrity and functionality.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure, revealing distinct proton and carbon environments that confirm the presence of specific functional groups .

Chemical Reactions Analysis

Ilicicolin H participates in various chemical reactions:

  1. Epimerization: The compound can undergo epimerization at specific stereocenters, influenced by pH and enzymatic conditions.
  2. Diels-Alder Reactions: The formation of the decalin structure involves intramolecular Diels-Alder reactions catalyzed by specific enzymes within the biosynthetic pathway .

These reactions are critical for modifying Ilicicolin H into derivatives with potentially enhanced or altered biological activities.

Mechanism of Action

The antifungal activity of Ilicicolin H is attributed to its ability to disrupt fungal cell wall synthesis and function. It targets specific enzymes involved in cell wall biogenesis, leading to cell lysis and death. Studies suggest that Ilicicolin H's mechanism may involve:

  • Inhibition of chitin synthesis.
  • Disruption of membrane integrity through interaction with sterols .

This multifaceted action makes it a promising candidate for developing new antifungal therapies.

Physical and Chemical Properties Analysis

Ilicicolin H exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility in organic solvents, which can affect its extraction and purification processes.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Characteristic absorption peaks in UV-Vis spectra indicate its conjugated system, while NMR spectra provide insights into its hydrogen bonding patterns and molecular interactions .
Applications

The primary applications of Ilicicolin H are in the field of mycology, particularly as an antifungal agent. Its potential uses include:

  • Development of novel antifungal treatments against resistant strains.
  • Utilization as a biocontrol agent in agricultural practices to protect crops from fungal pathogens.
  • Research tool in biochemical studies aimed at understanding fungal biology and resistance mechanisms .
Introduction to Ilicicolin H: Discovery and Structural Characteristics

Historical Context of Ilicicolin H Discovery in Cylindrocladium ilicicola

Ilicicolin H was first isolated in 1971 from the ascomycete fungus Cylindrocladium ilicicola (strain MFC-870), marking the initial characterization of this potent antifungal compound [1]. This discovery occurred during routine screening of fungal extracts for antibiotic properties, revealing ilicicolin H's exceptional activity against yeasts and filamentous fungi. The producing organism, C. ilicicola, is a plant-pathogenic fungus originally associated with root rot in holly plants (Ilex spp.), which later gave rise to the compound's name [1] [3]. Subsequent research identified several other fungal species capable of producing ilicicolin H under specific cultivation conditions, including Gliocladium roseum, Nectria species B13, Neonectria species DH2, and Talaromyces variabile [1] [2]. The compound's production profile varies significantly among strains, with early yields from C. ilicicola reported at approximately 50 mg/L under optimized conditions [1].

Genomic insights revealed that ilicicolin H biosynthesis is governed by a conserved biosynthetic gene cluster (BGC) present across these diverse fungal species [1] [3]. The independent discovery of this BGC by multiple research groups in 2019 confirmed its consistent genetic architecture: Zhang et al. identified it in Talaromyces variabile, Lin et al. in Neonectria species DH2, and later Shenouda et al. in Trichoderma reesei [1] [3]. This conservation across taxonomically distinct fungi suggests an evolutionary advantage conferred by ilicicolin H production, potentially related to ecological competition or defense mechanisms. More recently, the endophytic fungus Talaromyces species DC2, isolated from Catharanthus roseus, was also found to harbor the ilicicolin H BGC, expanding the known biological contexts for this compound's production [6].

Table 1: Fungal Producers of Ilicicolin H

Fungal SpeciesStrain DesignationIsolation SourceSignificance
Cylindrocladium ilicicolaMFC-870Holly plants (Ilex spp.)Original producing organism (1971)
Gliocladium roseumNot specifiedVarious substratesEarly confirmed producer (1980s)
Neonectria speciesDH2Meconopsis grandisEndophytic source; BGC heterologously expressed
Talaromyces variabileNot specifiedEnvironmental samplesBGC characterization by Zhang et al. (2019)
Trichoderma reeseiQM6aMilitary equipmentSilent cluster activated via transcription factor TriliR
Talaromyces speciesDC2Catharanthus roseus stemEndophytic source with confirmed BGC

Structural Elucidation of Ilicicolin H: 2-Pyridone and Decalin Motifs

Ilicicolin H (C~27~H~31~NO~4~) features a structurally complex architecture characterized by two distinctive moieties: a highly oxygenated decalin system fused to a 2-pyridone ring [1] [4]. The 2-pyridone motif places ilicicolin H within a broader class of fungal metabolites that includes tenellin, desmethylbassianin, aspyridone, and leporin, all sharing the characteristic six-membered aromatic ring with a nitrogen atom at position 1 and a ketone at position 2 [4]. The decalin moiety (bicyclo[4.4.0]decane) exhibits trans-junction stereochemistry with angular methyl groups at C-4 and C-10, creating a rigid, hydrophobic core that contributes significantly to its biological interactions [3] [8].

Biosynthetically, ilicicolin H originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway [3] [5]. The core assembly involves four key enzymatic steps:

  • Polyketide Chain Assembly and Tyrosine Incorporation: The PKS-NRPS (IccA/IliA) assembles a polyketide backbone using acetyl-CoA and malonyl-CoA extender units, incorporating a tyrosine amino acid residue via its NRPS module. This enzyme contains characteristic domains: ketosynthase (KS), acyltransferase (AT), dehydratase (DH), C-methyltransferase (CMeT), ketoreductase (KR), and enoyl reductase (ER) - though the ER domain is often inactive, requiring a trans-acting ER (IccB/IliB) [1] [3].
  • Tetramic Acid Release: Following Dieckmann condensation catalyzed by the thioesterase domain, a tetramic acid intermediate (C~11~H~15~NO~2~) is released.
  • Pyridone Ring Expansion: The cytochrome P450 enzyme IccC/IliC oxidatively expands the tetramic acid to the 2-pyridone structure through a ring expansion reaction [3] [8].
  • Decalin Formation via Intramolecular Diels-Alder Reaction: The Diels-Alderase IccD/IliD catalyzes a stereoselective intramolecular [4+2] cycloaddition, forming the trans-decalin system with the correct stereochemistry at C-8 [5] [8]. This enzymatic step is critical for establishing the bioactive conformation, as evidenced by heterologous expression studies in Aspergillus oryzae where triliD expression converts a linear pyridone precursor into 8-epi-ilicicolin H and ilicicolin H itself [3] [8].

Table 2: Key Enzymes in Ilicicolin H Biosynthesis

GeneProteinDomain ArchitectureFunction in BiosynthesisExperimental Evidence
triliAPKS-NRPSKS-AT-DH-CMeT-(KR)-ER-ACP-C-A-T-DKCAssembly of polyketide chain and tyrosine incorporationHeterologous expression in A. oryzae yields tetramic acids [3]
triliBTrans-acting ERER domainEnoyl reduction during chain elongationRequired for full-length polyketide formation [3]
triliCCytochrome P450P450 monooxygenaseTetramic acid to 2-pyridone ring expansionConverts tetramic acids to pyridones [3] [8]
triliDDiels-AlderaseLipocalin foldIntramolecular Diels-Alder cyclizationCatalyzes decalin formation; determines C-8 stereochemistry [5] [8]
triliEEpimeraseTIM-barrel foldEpimerization at C-8Converts 8-epi-ilicicolin H to ilicicolin H [1]

Stereochemical control at C-8 remains a critical aspect of ilicicolin H biosynthesis. Zhang et al. demonstrated that the epimerase IccE is essential for converting 8-epi-ilicicolin H to the natural C-8 epimer with potent bioactivity [1]. However, Lin et al. reported that their heterologous expression produced ilicicolin H without an explicit epimerase, suggesting potential host-specific pH effects or endogenous enzymatic activities might influence this step [1] [2]. The absolute configuration of ilicicolin H was unambiguously determined through advanced techniques including microcrystal electron diffraction (MicroED), which has proven particularly valuable for complex natural products with multiple stereocenters [4].

Comparative Analysis of Ilicicolin Family Members

The ilicicolin family encompasses several structurally related compounds with significant modifications that influence their biological activities. The most extensively studied analogues include ilicicolin H, 8-epi-ilicicolin H, ilicicolin J, and the recently discovered ilicicolin K:

  • Ilicicolin J: This analogue (C~27~H~29~NO~4~) was first identified in 2019 during heterologous expression of the ili BGC from Neonectria species DH2 in Aspergillus nidulans [2]. It lacks the C8-C9 single bond present in ilicicolin H, instead featuring a conjugated enone system extending from C-7. This structural change results from incomplete reduction during decalin formation. Despite this alteration, ilicicolin J exhibits comparable antifungal activity to ilicicolin H against Saccharomyces cerevisiae (MIC ≈ 6.3 μg/mL for both), indicating that the C8 stereochemistry—previously considered essential—may be dispensable for bioactivity [2] [4].

  • 8-epi-Ilicicolin H: This C-8 epimer differs from ilicicolin H only in the configuration at this critical stereocenter. The inversion dramatically reduces antifungal potency by approximately 100-fold, highlighting the stereochemical precision required for optimal target binding [1] [2]. The epimerization is catalyzed by dedicated epimerases (IccE/TriliE) in some BGCs, though non-enzymatic pH-dependent epimerization may occur under certain conditions [1].

  • Ilicicolin K: Discovered in 2025 through genetic activation of the silent trili cluster in Trichoderma reesei, this novel analogue (C~27~H~31~NO~5~) features a second hydroxylation on the tyrosine-derived phenol ring and an intramolecular ether bridge between the pyridone and tyrosine moieties [1]. This structural complexity arises from oxidative modifications catalyzed by additional oxidoreductases in the native host. Ilicicolin K demonstrates potent antifungal activity against Saccharomyces cerevisiae and moderate activity against the multidrug-resistant pathogen Candida auris, suggesting potential clinical relevance despite ilicicolin H's historical limitations due to plasma protein binding [1].

Properties

CAS Number

12689-26-8

Product Name

Ilicicolin H

IUPAC Name

3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one

Molecular Formula

C27H31NO4

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1

InChI Key

BYVVOONSAAQMKI-RFKCMYLBSA-N

SMILES

CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C

Canonical SMILES

CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(NC=C(C3=O)C4=CC=C(C=C4)O)O)C)C

Isomeric SMILES

C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(NC=C(C3=O)C4=CC=C(C=C4)O)O)C)C

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